4-Hydroxycyclohexanone CAS number and properties
4-Hydroxycyclohexanone CAS number and properties
An In-depth Technical Guide to 4-Hydroxycyclohexanone
CAS Number: 13482-22-9
This technical guide provides a comprehensive overview of 4-Hydroxycyclohexanone, a versatile bifunctional molecule essential for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, synthesis and purification protocols, spectroscopic characterization, and key applications.
Chemical and Physical Properties
4-Hydroxycyclohexanone, also known as 4-oxocyclohexan-1-ol, is a cyclic keto-alcohol.[1] Its dual functionality, comprising a ketone and a hydroxyl group, makes it a valuable intermediate in a wide array of chemical syntheses.[1] The ketone group is susceptible to nucleophilic addition, condensation, and reduction reactions, while the hydroxyl group can undergo esterification, etherification, oxidation, and substitution.[1]
Physical Properties of 4-Hydroxycyclohexanone
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | -1 °C | [2] |
| Boiling Point | 256 °C at 760 mmHg | [2] |
| 226.28 °C at 760 mmHg | [3] | |
| Density | 1.1 g/cm³ | [2] |
| 1.142 g/cm³ | [3] | |
| Flash Point | 124 °C | [2] |
| 91.392 °C | [3] | |
| Refractive Index | 1.5 | [3] |
| Vapor Pressure | 0.016 mmHg at 25 °C | [3] |
Chemical Identifiers and Molecular Properties
| Identifier/Property | Value | Reference |
| CAS Number | 13482-22-9 | [1] |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Synonyms | 4-Oxocyclohexan-1-ol, 1-Hydroxy-4-oxocyclohexane, p-Hydroxycyclohexanone | [1][4] |
| InChI Key | BXBJZYXQHHPVGO-UHFFFAOYSA-N | [5] |
| SMILES | O=C1CCC(O)CC1 | [1] |
Experimental Protocols
Synthesis of 4-Hydroxycyclohexanone
Two primary methods for the synthesis of 4-hydroxycyclohexanone are detailed below.
Method 1: Oxidation of 1,4-Cyclohexanediol (B33098)
This method involves the selective oxidation of one of the hydroxyl groups of 1,4-cyclohexanediol.
-
Materials:
-
1,4-Cyclohexanediol (278 g, 2.393 mol)
-
Cerium (IV) ammonium (B1175870) nitrate (B79036) (45.4 g, 82.85 mmol)
-
Sodium bromate (B103136) (125 g, 0.828 mol)
-
Acetonitrile (B52724) (ACN) (2.7 L)
-
Water (1.15 L)
-
Chloroform (B151607) (3 L)
-
-
Procedure:
-
To a solution of 1,4-cyclohexanediol in acetonitrile and water, add cerium (IV) ammonium nitrate and sodium bromate.[6]
-
Heat the resulting mixture at reflux for 2.5 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.[6]
-
Extract the aqueous solution with chloroform (3 x 1 L).[6]
-
Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield 4-hydroxycyclohexanone.[6]
-
A typical yield for this procedure is approximately 91%.[6]
-
Method 2: Reduction and Deprotection of 1,4-Dioxaspiro[4.5]decan-8-one
This two-step one-pot procedure begins with the ketal-protected version of 1,4-cyclohexanedione (B43130).[5]
-
Materials:
-
1,4-Cyclohexanedione ethylene (B1197577) glycol single ketal (1,4-Dioxaspiro[4.5]decan-8-one) (62.4 g, 0.4 mol)
-
Sodium borohydride (B1222165) (NaBH₄) (4.68 g, 0.126 mol)
-
Water (310 ml)
-
p-Toluenesulfonic acid (tosic acid)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, add 1,4-cyclohexanedione ethylene glycol single ketal and water.[5]
-
Heat the mixture to approximately 30 °C with stirring.[5]
-
Add sodium borohydride and continue stirring for 2 hours. The reaction progress can be monitored by Gas Chromatography (GC).[5]
-
Once the reduction is complete, add tosic acid to the reaction mixture to adjust the pH to acidic.[5]
-
Heat the mixture to reflux for 2 hours to hydrolyze the ketal protecting group.[5]
-
After cooling, extract the product with ethyl acetate (3 x 100 ml).[5]
-
Combine the organic phases and dry with anhydrous magnesium sulfate.[5]
-
Filter to remove the drying agent and concentrate the organic phase to obtain the crude product.[5]
-
Purification by Vacuum Distillation
The crude 4-hydroxycyclohexanone obtained from synthesis can be purified by vacuum distillation.
-
Apparatus: A standard vacuum distillation setup including a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a vacuum source with a trap is required. All glassware joints must be properly greased to ensure a good seal.[7] A stir bar must be used in the distillation flask to prevent bumping.[7]
-
Procedure:
-
Place the crude 4-hydroxycyclohexanone in the distillation flask with a stir bar.
-
Assemble the vacuum distillation apparatus.
-
Begin stirring and apply vacuum to the system.[7]
-
Once a stable low pressure is achieved, begin heating the distillation flask.
-
Collect the fraction that distills at approximately 92 °C at a pressure of 20 Pa.[5]
-
This method can yield 4-hydroxycyclohexanone with a purity of over 95%.[5]
-
Spectroscopic Characterization
The structure of 4-hydroxycyclohexanone can be confirmed using various spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the methine proton attached to the hydroxyl-bearing carbon, and the methylene (B1212753) protons adjacent to the carbonyl group and the hydroxyl group. The deshielding effect of the hydroxyl group results in an upfield shift in the NMR spectrum.[8] The methine proton (CH-OH) would appear as a multiplet. The protons alpha to the carbonyl group (CH₂) would be deshielded and appear as multiplets. The other methylene protons would also appear as multiplets in the aliphatic region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit a characteristic signal for the carbonyl carbon in the range of 200-220 ppm. The carbon bearing the hydroxyl group (C-OH) would appear around 60-70 ppm. The signals for the other four methylene carbons would be observed in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1710 cm⁻¹, characteristic of a six-membered ring ketone. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group will also be prominent. A C-O stretching vibration should be visible in the 1050-1150 cm⁻¹ region.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a peak for the protonated molecule [M+H]⁺ at an m/z of 115.[6]
Applications in Research and Drug Development
4-Hydroxycyclohexanone is a pivotal building block in modern organic chemistry, with significant applications in the pharmaceutical and materials science industries.[1]
-
Pharmaceutical Intermediate: It serves as a starting material or key intermediate in the synthesis of various biologically active compounds and therapeutic agents.[1] Its bifunctional nature allows for precise control over stereochemistry and functional group manipulation, which is invaluable in drug discovery.[1]
-
Advanced Materials: The structure of 4-hydroxycyclohexanone can be incorporated into polymers, resins, and specialty coatings to impart specific physical and chemical properties.[1]
Experimental and Logical Workflows
The synthesis of 4-hydroxycyclohexanone can be visualized as a multi-step chemical process. Below are the workflow diagrams for the two primary synthesis methods described.
Safety Information
4-Hydroxycyclohexanone should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mist.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[10]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6]
-
Stability: The compound is stable under normal conditions. Incompatible materials include oxidizing agents.[10]
-
Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated. Inhalation may cause respiratory irritation.[6]
References
- 1. chemscene.com [chemscene.com]
- 2. 4-HYDROXYCYCLOHEXANONE | 13482-22-9 [chemicalbook.com]
- 3. 4-HYDROXYCYCLOHEXANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 13482-22-9|4-Hydroxycyclohexanon|BLD Pharm [bldpharm.com]
- 5. 4-HYDROXYCYCLOHEXANONE(13482-22-9) 1H NMR spectrum [chemicalbook.com]
- 6. capotchem.cn [capotchem.cn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-Hydroxycyclohexanone | 13482-22-9 | FH06024 | Biosynth [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
